LogP Comparison: Intermediate Lipophilicity
2,3-Dimethyl-4-(piperazin-1-yl)phenol exhibits a calculated LogP of 1.81, placing it between the highly lipophilic 2,3-dimethylphenol (LogP ≈ 2.48) and the more polar 4-(piperazin-1-yl)phenol (LogP ≈ 0.60) . This intermediate value is a direct consequence of the combined structural features: the methyl groups increase lipophilicity relative to the unsubstituted piperazine-phenol, while the polar piperazine and phenol groups decrease lipophilicity relative to the purely aromatic dimethylphenol [1] [2].
Δ −0.67 vs 2,3-dimethylphenol
Δ +1.21 vs 4-(piperazin-1-yl)phenol
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.81 |
| Comparator Or Baseline | 2,3-Dimethylphenol (LogP ≈ 2.48) and 4-(Piperazin-1-yl)phenol (LogP ≈ 0.60) |
| Quantified Difference | ΔLogP = -0.67 vs. 2,3-dimethylphenol; ΔLogP = +1.21 vs. 4-(piperazin-1-yl)phenol |
| Conditions | Calculated LogP (XLogP3) from ChemSrc, Sielc, and Plantaedb databases |
Why This Matters
LogP is a critical determinant of a compound's distribution between aqueous and lipid phases, directly influencing oral absorption, blood-brain barrier penetration, and formulation feasibility.
- [1] Sielc. p-(1-Piperazinyl)phenol. Accessed April 2026. View Source
- [2] Plantaedb. 2,3-Dimethylphenol. Accessed April 2026. View Source
